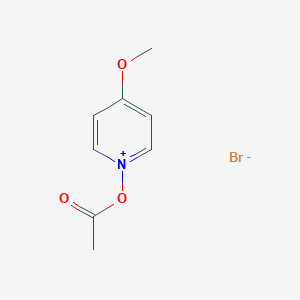
1-(Acetyloxy)-4-methoxypyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Acetyloxy)-4-methoxypyridin-1-ium bromide is an organic compound that features a pyridinium core substituted with acetyloxy and methoxy groups
Preparation Methods
The synthesis of 1-(Acetyloxy)-4-methoxypyridin-1-ium bromide typically involves the reaction of 4-methoxypyridine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acetylated product, which is then treated with hydrobromic acid to yield the final bromide salt. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Acetyloxy)-4-methoxypyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium chloride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Acetyloxy)-4-methoxypyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and related compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemical intermediates and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(Acetyloxy)-4-methoxypyridin-1-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The pyridinium core can interact with nucleophilic sites on proteins or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
1-(Acetyloxy)-4-methoxypyridin-1-ium bromide can be compared with other similar compounds, such as:
1-(Acetyloxy)-4-methylpyridin-1-ium bromide: Similar structure but with a methyl group instead of a methoxy group.
1-(Acetyloxy)-4-chloropyridin-1-ium bromide: Similar structure but with a chloro group instead of a methoxy group.
1-(Acetyloxy)-4-hydroxypyridin-1-ium bromide: Similar structure but with a hydroxy group instead of a methoxy group
Properties
CAS No. |
78378-16-2 |
|---|---|
Molecular Formula |
C8H10BrNO3 |
Molecular Weight |
248.07 g/mol |
IUPAC Name |
(4-methoxypyridin-1-ium-1-yl) acetate;bromide |
InChI |
InChI=1S/C8H10NO3.BrH/c1-7(10)12-9-5-3-8(11-2)4-6-9;/h3-6H,1-2H3;1H/q+1;/p-1 |
InChI Key |
UUEPNSGWBKZIGY-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[N+]1=CC=C(C=C1)OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14452287.png)
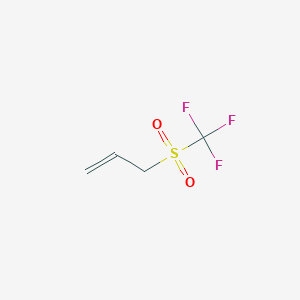
![(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14452293.png)

![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole](/img/structure/B14452299.png)
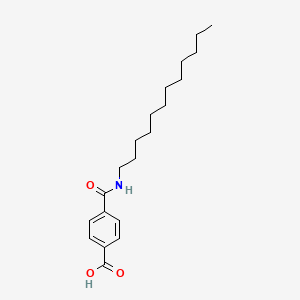
![Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14452313.png)


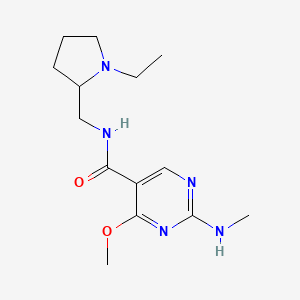

![acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14452351.png)
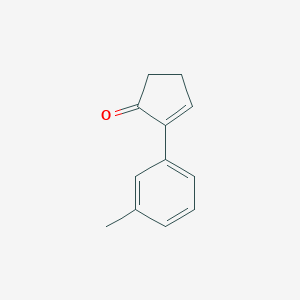
![Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane](/img/structure/B14452360.png)
